molecular formula C13H28O8S B3324616 m-PEG3-Sulfone-PEG2-OH CAS No. 1919045-00-3

m-PEG3-Sulfone-PEG2-OH

Cat. No.: B3324616
CAS No.: 1919045-00-3
M. Wt: 344.42 g/mol
InChI Key: JJBPUKMOHCOZFF-UHFFFAOYSA-N
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Description

m-PEG3-Sulfone-PEG2-OH: is a polyethylene glycol (PEG) linker containing sulfone and hydroxyl moieties. The sulfone group can react with thiol groups of proteins, while the hydroxyl group can be further derivatized. This compound is known for its hydrophilic properties, which increase its water solubility in aqueous media .

Mechanism of Action

Target of Action

The primary target of m-PEG3-Sulfone-PEG2-OH are proteins with thiol groups . The sulfone moiety in the compound can react with these thiol groups .

Mode of Action

This compound is a PEG linker containing sulfone and hydroxyl moieties . The sulfone moiety in the compound reacts with thiol groups of proteins . This reaction allows the compound to bind to its target proteins. The hydroxyl group in the compound can further react to derivatize the compound .

Biochemical Pathways

Given that the compound can react with thiol groups of proteins , it can potentially influence any biochemical pathway involving proteins with thiol groups.

Pharmacokinetics

The hydrophilic peg linker in the compound increases its water solubility in aqueous media , which could potentially enhance its bioavailability.

Result of Action

By reacting with thiol groups of proteins , the compound could potentially alter the function of these proteins, leading to various molecular and cellular effects.

Action Environment

Given that the compound’s water solubility is increased by the hydrophilic peg linker , it can be inferred that the compound’s action, efficacy, and stability might be influenced by the hydration level of its environment.

Biochemical Analysis

Biochemical Properties

m-PEG3-Sulfone-PEG2-OH plays a significant role in biochemical reactions due to its functional groups. The sulfone group can react with thiol groups of proteins, forming stable thioether bonds . This interaction is crucial in the modification of proteins and peptides, enabling the study of protein function and interactions. . These properties make this compound a versatile reagent in biochemical research.

Cellular Effects

This compound influences various cellular processes by interacting with cell surface proteins and intracellular biomolecules. Its ability to modify proteins through thiol-sulfone reactions can impact cell signaling pathways, gene expression, and cellular metabolism For instance, the modification of cell surface receptors by this compound can alter signal transduction pathways, leading to changes in cellular responses

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with thiol groups on proteins and peptides. The sulfone group forms a covalent bond with the thiol group, resulting in the formation of a stable thioether linkage . This reaction is highly specific and efficient, making it a valuable tool for the selective modification of proteins. Furthermore, the hydroxyl group of this compound can be used for further derivatization, allowing for the introduction of additional functional groups or labels. These modifications can influence protein function, stability, and interactions, providing insights into the molecular mechanisms underlying various cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable under standard storage conditions, but its reactivity can decrease over time if not stored properly . Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro and in vivo models. For example, the modification of proteins by this compound can lead to sustained changes in protein function and interactions, impacting cellular processes over extended periods.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound can effectively modify target proteins without causing significant toxicity . At higher doses, this compound may exhibit toxic or adverse effects, such as disrupting normal cellular functions or inducing immune responses. Threshold effects have been observed, where a certain dosage is required to achieve the desired modification of proteins without causing adverse effects. These findings highlight the importance of optimizing dosage levels in experimental studies to balance efficacy and safety.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The sulfone group can react with thiol-containing enzymes, potentially inhibiting their activity or altering their function . Additionally, the PEG chains can influence the solubility and stability of metabolites, affecting metabolic flux and metabolite levels. These interactions can provide insights into the metabolic pathways regulated by this compound and its impact on cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The hydrophilic PEG chains enhance the solubility of the compound, facilitating its distribution in aqueous environments Additionally, the sulfone group can interact with specific transporters or binding proteins, influencing the localization and accumulation of this compound within cells

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can affect its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications For example, the modification of proteins with this compound can influence their localization to the cell membrane, cytoplasm, or nucleus

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of m-PEG3-Sulfone-PEG2-OH typically involves the reaction of polyethylene glycol with sulfone and hydroxyl-containing reagents. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction. The process may involve multiple steps, including purification through column chromatography to achieve high purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for mixing, reaction, and purification. The compound is usually produced in reagent grade for research purposes .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The sulfone group in m-PEG3-Sulfone-PEG2-OH can undergo substitution reactions with thiol groups, forming stable thioether bonds.

    Oxidation and Reduction: The hydroxyl group can participate in oxidation and reduction reactions, leading to the formation of various derivatives.

    Addition Reactions: The compound can also undergo addition reactions with other functional groups to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Thiol-containing reagents under mild conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride.

Major Products Formed:

Scientific Research Applications

Chemistry: m-PEG3-Sulfone-PEG2-OH is used as a linker in the synthesis of complex molecules, facilitating the attachment of various functional groups.

Biology: In biological research, it is used to modify proteins and peptides, enhancing their solubility and stability. The compound’s ability to react with thiol groups makes it valuable in protein conjugation studies .

Medicine: In medical research, this compound is used in drug delivery systems to improve the solubility and bioavailability of therapeutic agents. It is also employed in the development of diagnostic tools .

Industry: The compound finds applications in the production of hydrogels, coatings, and other materials that require enhanced water solubility and stability .

Comparison with Similar Compounds

    m-PEG3-Sulfone-PEG3: Similar structure but with an additional PEG unit.

    m-PEG3-Sulfone-PEG4: Contains an extra PEG unit, providing different solubility and reactivity properties.

Uniqueness: m-PEG3-Sulfone-PEG2-OH is unique due to its specific balance of hydrophilicity and reactivity. The presence of both sulfone and hydroxyl groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethylsulfonyl]ethoxy]ethoxy]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H28O8S/c1-17-4-5-19-7-9-21-11-13-22(15,16)12-10-20-8-6-18-3-2-14/h14H,2-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJBPUKMOHCOZFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCS(=O)(=O)CCOCCOCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H28O8S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501206284
Record name 3,6,12,15,18-Pentaoxa-9-thianonadecan-1-ol, 9,9-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501206284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1919045-00-3
Record name 3,6,12,15,18-Pentaoxa-9-thianonadecan-1-ol, 9,9-dioxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1919045-00-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,6,12,15,18-Pentaoxa-9-thianonadecan-1-ol, 9,9-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501206284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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